molecular formula C21H22FN3O5 B2473745 3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351590-66-3

3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2473745
CAS No.: 1351590-66-3
M. Wt: 415.421
InChI Key: FGCJINFFOACHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a urea linkage, and a fluorophenyl carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Urea Linkage Formation: The benzo[d][1,3]dioxole derivative is then reacted with an isocyanate to form the urea linkage.

    Cyclohexyl Carbamate Formation: The final step involves the reaction of the urea derivative with 4-fluorophenyl isocyanate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The urea linkage can be reduced using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the urea and carbamate linkages can form hydrogen bonds with active site residues. This compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-methylphenyl)carbamate

Uniqueness

The presence of the fluorophenyl group in 3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylcarbamoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5/c22-13-4-6-14(7-5-13)25-21(27)30-17-3-1-2-15(10-17)23-20(26)24-16-8-9-18-19(11-16)29-12-28-18/h4-9,11,15,17H,1-3,10,12H2,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCJINFFOACHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.